H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2
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Overview
Description
The peptide sequence you provided is a chain of amino acids. Each “DL-” prefix indicates that the amino acid can exist in either D (Dextro) or L (Levo) form. These forms refer to the chirality or “handedness” of the molecules .
Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the peptide bonds that link the amino acids together. These reactions can lead to changes in the peptide’s structure and function. For example, hydrolysis can break peptide bonds, while other reactions can cause the peptide to fold into a specific 3D structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide are determined by the properties of its constituent amino acids. These can include factors like charge, hydrophobicity, size, and shape. These properties influence how the peptide interacts with other molecules and its environment .Mechanism of Action
The mechanism of action of a peptide depends on its structure and the biological context in which it operates. Some peptides act as hormones, others as neurotransmitters, and some have roles in cell signaling. Without more specific information about your peptide, it’s difficult to determine its exact mechanism of action .
Safety and Hazards
The safety and hazards associated with a peptide depend on its specific properties and uses. Some peptides are safe for use in humans and are even used as therapeutics. Others can be harmful or toxic. Without more specific information about your peptide, it’s difficult to assess its safety and potential hazards .
Future Directions
Properties
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAKZELSORWGBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H102N20O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407924 |
Source
|
Record name | AGN-PC-0BIRWD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1427.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115760-58-2 |
Source
|
Record name | AGN-PC-0BIRWD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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